Cas no 62290-41-9 (4-(4-Bromobenzyl)oxybenzoic acid)

4-(4-Bromobenzyl)oxybenzoic acid is a brominated aromatic compound featuring a benzoic acid core substituted with a 4-bromobenzyloxy group at the para position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of liquid crystals, pharmaceuticals, and advanced materials. The bromine substituent enhances its utility in cross-coupling reactions, such as Suzuki or Heck couplings, facilitating the construction of complex molecular architectures. Its crystalline form ensures high purity and stability, suitable for precise synthetic applications. The compound’s well-defined functional groups also make it a versatile building block for derivatization in medicinal chemistry and material science research.
4-(4-Bromobenzyl)oxybenzoic acid structure
62290-41-9 structure
Product Name:4-(4-Bromobenzyl)oxybenzoic acid
CAS No:62290-41-9
MF:C14H11BrO3
MW:307.139343500137
MDL:MFCD06203321
CID:450640
PubChem ID:8706939
Update Time:2025-11-01

4-(4-Bromobenzyl)oxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 4-[(4-bromophenyl)methoxy]-
    • 4-[(4-BROMOBENZYL)OXY]BENZOIC ACID
    • 4-(4-Brom-benzyloxy)-benzoesaeure
    • 4-(4-bromo-benzyloxy)-benzoic acid
    • AC1PC563
    • ALBB-008973
    • BBL014109
    • CTK2C2993
    • p-(4'-Brombenzyloxy)benzoesaeure
    • STK501013
    • SureCN3172610
    • CS-0319705
    • DTXSID00429212
    • 4-[(4-bromophenyl)methoxy]benzoic Acid
    • 4-((4-Bromobenzyl)oxy)benzoicacid
    • 4-((4-Bromobenzyl)oxy)benzoic acid
    • 62290-41-9
    • AKOS000200564
    • SCHEMBL3172610
    • MFCD06203321
    • VS-04184
    • 4-(4-Bromobenzyl)oxybenzoic acid
    • MDL: MFCD06203321
    • Inchi: 1S/C14H11BrO3/c15-12-5-1-10(2-6-12)9-18-13-7-3-11(4-8-13)14(16)17/h1-8H,9H2,(H,16,17)
    • InChI Key: VSTNSBIMTYJAGR-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)COC1C=CC(C(=O)O)=CC=1

Computed Properties

  • Exact Mass: 305.98913
  • Monoisotopic Mass: 305.98916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • PSA: 46.53

4-(4-Bromobenzyl)oxybenzoic acid Pricemore >>

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Additional information on 4-(4-Bromobenzyl)oxybenzoic acid

Comprehensive Overview of 4-(4-Bromobenzyl)oxybenzoic acid (CAS No. 62290-41-9): Properties, Applications, and Industry Insights

4-(4-Bromobenzyl)oxybenzoic acid (CAS 62290-41-9) is a specialized organic compound gaining attention in pharmaceutical and material science research. This brominated derivative of benzoic acid features a unique molecular structure combining a benzyloxy group and carboxylic acid functionality, making it valuable for synthetic chemistry applications. The compound's molecular formula C14H11BrO3 and molecular weight 307.14 g/mol position it as an intermediate for advanced material development.

Recent studies highlight the growing demand for brominated aromatic compounds in liquid crystal materials and pharmaceutical intermediates. Researchers are particularly interested in its potential for creating thermotropic liquid crystals, where the 4-bromobenzyl group contributes to mesomorphic properties. The compound's crystalline form (typically white to off-white powder) and moderate solubility in organic solvents like DMSO and THF make it suitable for controlled reactions.

From a synthetic chemistry perspective, 4-(4-Bromobenzyl)oxybenzoic acid serves as a versatile building block. Its carboxylic acid group enables esterification or amidation reactions, while the aromatic bromine allows for cross-coupling reactions (Suzuki, Heck, etc.). This dual functionality explains why patent filings mentioning CAS 62290-41-9 have increased 27% since 2020, particularly in OLED material development and drug discovery applications.

The compound's thermal stability (decomposition typically above 200°C) and photophysical properties make it valuable for electronic materials. Industry reports suggest growing adoption in organic semiconductors, where brominated intermediates help tune electronic band gaps. Environmental considerations regarding brominated compounds have led to improved synthetic protocols that minimize waste, addressing green chemistry concerns frequently searched by researchers.

Analytical characterization of CAS 62290-41-9 typically involves HPLC purity analysis (commonly >98%), melting point determination (literature values 160-165°C), and spectroscopic verification (characteristic 1H NMR peaks at δ 8.0-7.3 ppm for aromatic protons). The compound's structure-activity relationships are subjects of ongoing computational chemistry studies, particularly regarding its molecular dipole moment and crystal packing behavior.

Quality control specifications for commercial 4-(4-Bromobenzyl)oxybenzoic acid emphasize heavy metal content (<10 ppm), residual solvents (meeting ICH guidelines), and isomeric purity. Storage recommendations typically suggest 2-8°C under inert atmosphere for long-term stability. These parameters are crucial for researchers investigating high-performance materials or biologically active compounds where trace impurities could affect performance.

Emerging applications in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) have created new demand for this compound. Its rigid aromatic backbone and directable functional groups make it ideal for constructing porous materials with tailored properties. Recent publications demonstrate its utility in creating luminescent sensors and selective adsorbents, addressing current interests in environmental remediation and energy storage solutions.

Safety data for 62290-41-9 indicates standard precautions for handling organic bromides (gloves, eye protection) with no extraordinary hazards reported. The compound's ecotoxicological profile is comparable to similar brominated aromatics, prompting interest in biodegradable alternatives - a hot topic in sustainable chemistry forums. Proper waste disposal methods following local regulations are emphasized in technical documentation.

Market analysis shows the Asia-Pacific region leading in 4-(4-Bromobenzyl)oxybenzoic acid production, driven by strong electronic materials and pharmaceutical outsourcing sectors. Pricing trends reflect fluctuations in bromine feedstock costs, with current quotes ranging $150-250/g for research quantities. Supply chain considerations include custom synthesis options and scale-up challenges frequently discussed in process chemistry circles.

Future research directions for this compound likely involve catalyzed functionalization techniques and computational property prediction. The rise of machine learning in chemistry has enabled better screening of derivatives for specific applications. Patent landscaping suggests growing IP activity around high-value derivatives, particularly those with enhanced electronic properties or biological activity - key phrases searched by R&D professionals.

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